Bis(1H,1H-perfluorooct-1-yl)amine
Description
Bis(1H,1H-perfluorooct-1-yl)amine (CAS 307-29-9) is a fluorinated amine with the molecular formula C₈H₄F₁₅N and a molecular weight of 399.10 g/mol. Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine, featuring a fully fluorinated octyl chain except for the terminal methylene group adjacent to the amine. Key properties include:
This compound is notable for its chemical inertness, thermal stability, and applications in surfactants, coatings, and specialty polymers due to its strong carbon-fluorine bonds and hydrophobic/lipophobic properties.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F30N/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1-47-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46/h47H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLIVFJKISSELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F30N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880191 | |
| Record name | Bis(1H,1H-perfluorooct-1-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-68-4 | |
| Record name | Bis(1H,1H-perfluorooct-1-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Alkylation of Primary Amines
An alternative approach involves sequential alkylation of a primary amine with perfluorooctyl iodide. For example, hexafluoropropylene oxide-derived amines can serve as intermediates, reacting with perfluorooctyl iodide under basic conditions. This method allows better control over stoichiometry but requires stringent anhydrous conditions to prevent hydrolysis of the perfluoroalkyl halide.
Catalytic Methods for Enhanced Efficiency
Transition metal-catalyzed protocols offer improved selectivity and yield compared to traditional nucleophilic substitution. These methods are adapted from polyfluoroalkyne synthesis, where silver and cobalt complexes play critical roles.
Silver-Mediated Coupling
Silver nitrate () and silver acetate () catalyze the coupling of perfluorooctyl iodides with amines in the presence of a base such as potassium hydroxide (). In a representative procedure from the Royal Society of Chemistry, (1.2 equiv) and (2 equiv) in DMF at 80°C drive the reaction to completion within 12 hours. The catalytic cycle likely involves the formation of a silver-amine complex, which activates the perfluorooctyl iodide for substitution.
Cobalt-Catalyzed Amination
Cobalt bromide () with diphenylphosphinobenzene (dppbz) ligands enables the coupling of perfluorooctyl iodides with amines under milder conditions (room temperature, 12 hours). This method, adapted from alkyne synthesis protocols, achieves moderate yields (30–50%) but reduces energy input and side reactions.
Solvent and Temperature Optimization
The choice of solvent and reaction temperature significantly impacts the efficiency of this compound synthesis.
Polar aprotic solvents like DMF enhance the solubility of perfluorooctyl halides and stabilize transition states through dipole interactions. Conversely, nonpolar solvents such as toluene favor radical pathways in cobalt-catalyzed reactions but require longer reaction times.
Purification and Characterization
Post-synthesis purification is critical due to the persistence of perfluorinated byproducts. Flash silica gel chromatography with petroleum ether/ethyl acetate gradients (100:1 to 4:1) effectively isolates this compound from unreacted halides and oligomers. Nuclear magnetic resonance () and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure, with characteristic shifts at to ppm for groups .
Chemical Reactions Analysis
Elimination Reactions
The compound may undergo elimination of hydrogen fluoride (HF) under specific conditions. This reaction is analogous to pathways observed in related fluorinated amines, where thermal or catalytic treatment triggers cleavage of C–F bonds:
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Conditions : Elevated temperatures (150–250°C) or base catalysts like KOH .
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Products : Formation of fluorinated imines (e.g., hexafluoropropyl imine derivatives) .
Addition Reactions
The amine group participates in nucleophilic addition with electrophilic fluorinated reagents. For example, reactions with fluoroform (HCF₃) or triethylamine trihydrofluoride (Et₃N·3HF) yield extended perfluoroalkyl chains:
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Key Insight : Theoretical calculations suggest HCF₃ generated in situ during reactions with fluorinated precursors can act as a CF₃ source .
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Applications : Used to synthesize N-perfluoro-tert-butyl derivatives with enhanced fluorophilicity .
Substitution Reactions
The amine’s lone pair facilitates nucleophilic substitution with alkyl halides or acyl chlorides:
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Example : Reaction with methyl iodide forms N-methylated derivatives, altering solubility and reactivity .
Environmental Degradation
In environmental matrices, Bis(1H,1H-perfluorooct-1-yl)amine may degrade via:
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Oxidation : Conversion to perfluorocarboxylic acids (PFCAs) under oxidative conditions .
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Hydrolysis : Cleavage of C–N bonds in aqueous environments, yielding shorter-chain perfluoroalkyl acids .
Comparative Reaction Pathways
The table below contrasts reaction pathways with analogous fluorinated amines:
Mechanistic Insights
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Electron-Withdrawing Effect : The perfluorooctyl groups reduce electron density at nitrogen, limiting traditional amine reactivity (e.g., protonation) .
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Steric Hindrance : Bulky perfluorinated chains impede access to the amine group, favoring reactions with small electrophiles (e.g., HCF₃) .
Research Gaps
Scientific Research Applications
Materials Science
Bis(1H,1H-perfluorooct-1-yl)amine is utilized in the development of advanced materials due to its hydrophobic nature and thermal stability. It serves as:
- Fluorinated surfactants : Enhancing the performance of coatings and adhesives by improving water repellency and durability.
- Additives in polymers : Improving the mechanical properties and chemical resistance of fluoropolymer composites.
Medicinal Chemistry
Research indicates potential applications in drug design and development:
- Drug delivery systems : Its unique structure may facilitate the development of novel drug carriers that enhance bioavailability and target specificity.
- Antimicrobial agents : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial activity, making them candidates for new antibiotics.
Environmental Studies
The environmental impact of fluorinated compounds is a growing area of research. This compound is investigated for:
- Contaminant degradation : Understanding its behavior in environmental matrices to assess its persistence and potential for bioaccumulation.
- Green chemistry applications : Exploring its role in developing safer alternatives to traditional solvents and reagents in chemical processes.
Case Study 1: Fluorinated Coatings
A study demonstrated that incorporating this compound into polymer matrices significantly improved water repellency and stain resistance. The coatings exhibited a contact angle greater than 120°, indicating excellent hydrophobicity. This property is crucial for applications in automotive and aerospace industries where durability is paramount.
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of fluorinated amines, including this compound. The study found that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Materials Science | Surfactants, Polymer Additives | Enhanced durability, water repellency |
| Medicinal Chemistry | Drug Delivery Systems, Antimicrobial Agents | Improved bioavailability, antimicrobial activity |
| Environmental Studies | Contaminant Degradation, Green Chemistry | Understanding persistence, safer alternatives |
Mechanism of Action
The mechanism of action of Bis(1H,1H-perfluorooct-1-yl)amine involves its interaction with molecular targets such as proteins and lipids. The compound’s perfluorinated chains allow it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. Its high stability and resistance to degradation make it an effective agent in various applications .
Comparison with Similar Compounds
Structural and Functional Differences
Chain Length and Fluorination
Bis(1H,1H-heptafluorobutyl)amine (CAS 356-08-1):
1H,1H,2H,2H-Perfluorodecylamine (CAS 30670-30-5):
Functional Group Modifications
- Bis(perfluorooctylsulphonyl)amine (CAS 39847-41-1): Formula: C₁₆HF₃₄NO₄S₂ Molecular Weight: 981.26 g/mol Incorporates sulfonyl groups (-SO₂-), increasing polarity and reactivity. This enhances suitability for high-performance materials but complicates synthesis .
Aromatic Fluorinated Amines (e.g., 1,3-Bis(4-fluorophenyl)-1H-pyrazol-5-amine):
Physical and Chemical Properties
| Compound | Fluorine Atoms | Chain Length | Density (g/cm³) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Bis(1H,1H-perfluorooct-1-yl)amine | 15 | C8 | 1.714 | 75 | 399.10 |
| Bis(1H,1H-heptafluorobutyl)amine | 14 | C4 | N/A | N/A | 356.08 |
| 1H,1H,2H,2H-Perfluorodecylamine | 17 | C10 | 1.595 | 182.9 | 463.13 |
| Bis(perfluorooctylsulphonyl)amine | 34 | C16 | N/A | N/A | 981.26 |
Key Observations :
- Longer fluorinated chains (e.g., C10 vs. C8) correlate with higher boiling points due to increased van der Waals interactions.
- Sulfonyl derivatives exhibit dramatically higher molecular weights , impacting solubility and industrial handling .
Biological Activity
Bis(1H,1H-perfluorooct-1-yl)amine (C16H5F30N), a perfluoroalkyl amine, is part of a larger group of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for evaluating its environmental impact and potential health risks.
This compound is characterized by a long perfluorinated carbon chain, which contributes to its hydrophobicity and resistance to degradation. This structure influences its interaction with biological systems, particularly in terms of bioaccumulation and toxicity.
Toxicity and Bioaccumulation
Research indicates that PFAS compounds, including this compound, exhibit significant bioaccumulation potential. Studies have shown that these compounds can bind to proteins and accumulate in various tissues, leading to prolonged half-lives in biological systems. For instance, the elimination half-lives in aquatic organisms can vary significantly based on the specific PFAS compound and its structure .
The biological activity of this compound is primarily linked to its interaction with cellular membranes and proteins. The perfluorinated nature of the compound allows it to disrupt lipid bilayers, potentially leading to altered membrane integrity and function. This disruption can affect various cellular processes, including signal transduction pathways and enzyme activities.
Environmental Impact on Aquatic Life
A notable study highlighted the effects of PFAS on aquatic organisms, particularly focusing on the bioaccumulation of compounds like this compound in fish. The findings indicated that exposure led to significant physiological changes, including liver toxicity and alterations in reproductive functions .
Human Health Implications
Human exposure to PFAS has been linked to various health issues. Epidemiological studies suggest associations between PFAS exposure and adverse health outcomes such as immune system dysfunction and increased cholesterol levels. The persistence of this compound in human tissues raises concerns about long-term health effects .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant bioaccumulation in aquatic species | Raises concerns about ecosystem health |
| Study 2 | Linked human exposure to PFAS with elevated cholesterol levels | Suggests potential cardiovascular risks |
| Study 3 | Showed disruption of cellular membranes in vitro | Indicates possible mechanisms of toxicity |
Q & A
Q. What interdisciplinary approaches address the compound’s interaction with biological membranes?
- Methodology : Molecular dynamics simulations (e.g., CHARMM force fields) combined with Langmuir-Blodgett trough experiments quantify insertion kinetics. Fluorescence anisotropy and DSC assess membrane fluidity changes .
Methodological Tables
Table 1 : Analytical Techniques for this compound
Table 2 : Stability Study Design
| Condition | Duration | Key Metrics Analyzed | Instrumentation |
|---|---|---|---|
| 40°C/75% RH | 6 months | Degradation products, purity | HPLC-DAD/ELSD |
| UV light (254 nm) | 48 hours | Photolysis byproducts | LC-QTOF-MS |
Key Considerations
- Theoretical Linkage : Anchor studies to PFAS environmental behavior theories (e.g., hydrophobicity-driven partitioning ).
- Data Contradictions : Address variability in bioaccumulation data through harmonized OECD test guidelines .
- Innovative Methodologies : Explore machine learning for predictive degradation modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
